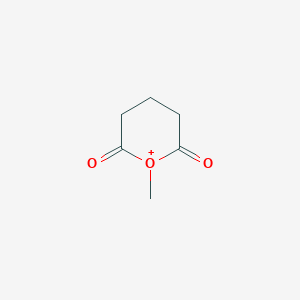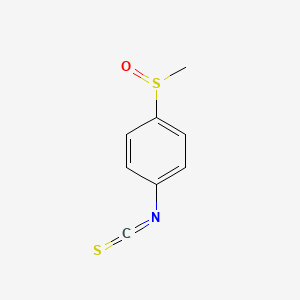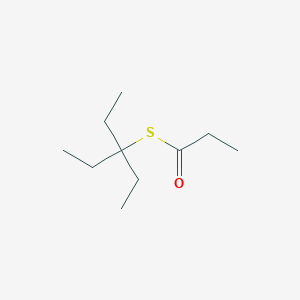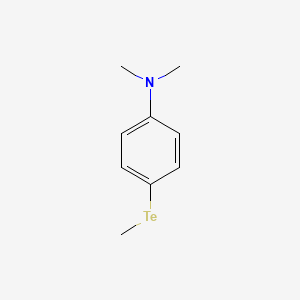![molecular formula C12H14O2Se B14316955 5-[1-(Phenylselanyl)ethyl]oxolan-2-one CAS No. 112238-65-0](/img/structure/B14316955.png)
5-[1-(Phenylselanyl)ethyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(Phenylselanyl)ethyl]oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a phenylselanyl group attached to an ethyl chain, which is further connected to an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Phenylselanyl)ethyl]oxolan-2-one typically involves the reaction of oxolan-2-one with phenylselanyl ethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(Phenylselanyl)ethyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding oxolan-2-one derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Oxolan-2-one derivatives without the phenylselanyl group.
Substitution: Various substituted oxolan-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[1-(Phenylselanyl)ethyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-[1-(Phenylselanyl)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The phenylselanyl group can undergo redox reactions, which may influence cellular redox balance and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to changes in their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-2-one: The parent compound without the phenylselanyl group.
Phenylselanyl derivatives: Compounds with similar phenylselanyl groups but different core structures.
Selenoxides and selenones: Oxidized derivatives of phenylselanyl compounds.
Uniqueness
5-[1-(Phenylselanyl)ethyl]oxolan-2-one is unique due to the presence of both the oxolan-2-one ring and the phenylselanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112238-65-0 |
|---|---|
Molekularformel |
C12H14O2Se |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
5-(1-phenylselanylethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O2Se/c1-9(11-7-8-12(13)14-11)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI-Schlüssel |
RPNVJPMXNWXRTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(=O)O1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)

![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)


![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
